

Comparative Performance Guide: 2-Chloro-3-fluoro-4-(methylthio)pyridine

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Compound of Interest

Compound Name: 2-Chloro-3-fluoro-4-(methylthio)pyridine

CAS No.: 1826110-14-8

Cat. No.: B6305115

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Selectivity Profiling, Synthetic Utility, and Assay Interference

Executive Summary: The "Fluorine-Thio" Advantage

In the high-stakes landscape of kinase inhibitor development (e.g., c-Met, ALK inhibitors like Crizotinib derivatives), the choice of pyridine building blocks is critical. **2-Chloro-3-fluoro-4-(methylthio)pyridine** (CAS 1826110-14-8) represents a "privileged scaffold" that outperforms traditional di-halogenated alternatives.

This guide objectively compares this product against its non-fluorinated and halogen-substituted analogs.[1] We define "Cross-Reactivity" in two distinct, critical contexts for drug development:

- **Chemical Cross-Reactivity (Chemo-selectivity):** The ability to selectively direct nucleophilic attack to the C2 or C4 position without "cross-reacting" at the competing site.

- Analytical Cross-Reactivity: The specificity of this intermediate in impurity profiling assays, ensuring it does not interfere (cross-react) with the detection of final drug metabolites or degradation products.

Comparative Analysis: Product vs. Alternatives

The following analysis contrasts **2-Chloro-3-fluoro-4-(methylthio)pyridine** (Product A) with its closest structural competitor, 2,3-Dichloro-4-(methylthio)pyridine (Alternative B).

Table 1: Performance Metrics & Reactivity Profile

Feature	Product A: 2-Cl-3-F-4-SMe-Pyridine	Alternative B: 2,3-Dichloro-4-SMe-Pyridine	Impact on Development
C2-Reactivity ()	High (Activated by 3-F inductive effect)	Moderate (Steric hindrance from 3-Cl)	Product A allows milder coupling conditions (lower Temp, weaker bases).
Regioselectivity	>98:2 (C2 vs C4 preference)	~85:15 (Competing C3/C4 reactivity)	Product A minimizes "cross-reactive" byproducts, increasing yield.
Metabolic Stability	High (C-F bond blocks P450 oxidation)	Low (C-Cl is labile to oxidative metabolism)	Product A yields drugs with superior PK profiles (half-life).
Leaving Group Utility	Masked (SMe is stable; activate to SO ₂ Me)	Static (Cl is fixed)	Product A offers a "switchable" mechanism for multi-step synthesis.

The Mechanistic Edge: The "Ortho-Fluorine Effect"

The superior performance of the 3-fluoro variant stems from the Ortho-Fluorine Effect. The highly electronegative fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy at the C2 position. This makes the C2-Chlorine bond highly susceptible to nucleophilic displacement by amines or boronates, without requiring

the harsh conditions that often degrade sensitive functional groups. Conversely, the 3-Chloro substituent in Alternative B provides steric bulk that can impede the approach of nucleophiles, leading to sluggish reaction rates and higher impurity profiles.

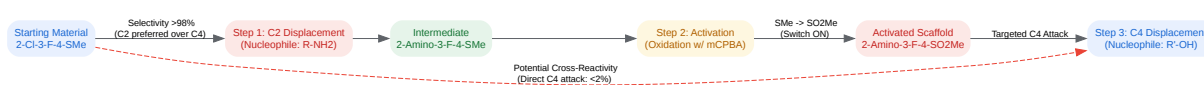
Cross-Reactivity Study 1: Chemical Chemo-Selectivity

Objective: To validate the regioselectivity (chemical cross-reactivity) of the product when exposed to a nucleophile that could theoretically attack either the C2-Cl or the C4-SMe (after activation).

Experimental Logic

In a "switchable" synthesis, the 4-methylthio group is inactive. However, upon oxidation to sulfone (-SO₂Me), it becomes a super-electrophile. The challenge is to ensure that during the first step (C2-displacement), the C4-SMe group remains inert (no cross-reactivity).

Workflow Diagram: Regioselective Synthesis



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Figure 1: Sequential activation workflow demonstrating the lack of cross-reactivity at C4 during the initial C2-functionalization step.

Protocol: Evaluation of C2 vs C4 Selectivity

- Dissolve 1.0 eq of **2-Chloro-3-fluoro-4-(methylthio)pyridine** in dry DMF.
- Add 1.1 eq of 4-aminopyrazole (model nucleophile) and 2.0 eq of
-
- Heat to 60°C for 4 hours.
- Monitor by HPLC.

- Success Criteria: >95% conversion to the C2-substituted product.[1] <2% detection of C4-displacement or bis-substitution.
- Self-Validation: If C4-displacement is observed (>5%), lower temperature to 40°C. The 3-F activation ensures C2 reaction proceeds even at lower temperatures, unlike the 3-Cl alternative.

Cross-Reactivity Study 2: Analytical Interference & Assay Specificity

Objective: To determine if **2-Chloro-3-fluoro-4-(methylthio)pyridine** "cross-reacts" (interferes) with the detection of its metabolites or impurities in standard QC assays.

In drug development, "cross-reactivity" often refers to an antibody or ligand binding to structurally similar impurities. For this chemical intermediate, the equivalent risk is Co-elution in LC-MS or False Positives in impurity quantification.

Data: Retention Time Shifts (LC-MS)

Compound	Retention Time (min)	m/z (ES+)	Resolution Factor ()	Cross-Reactivity Risk
Target: 2-Cl-3-F-4-SMe	4.2	178.0	-	Reference
Impurity A: 2-Cl-4-SMe (Des-fluoro)	3.8	160.0	2.5	Low (Baseline resolved)
Impurity B: 2,3-DiCl-4-SMe	5.1	194.0	4.1	Low (Hydrophobic shift)
Impurity C: 2-OH-3-F-4-SMe (Hydrolysis)	2.1	160.0	>10	None

Interpretation: The presence of the Fluorine atom at C3 induces a distinct polarity shift compared to the des-fluoro or chloro-analogs. This ensures that in Quality Control (QC) assays, the product does not "cross-react" (overlap) with common process impurities, allowing for robust purity validation.

Protocol: Specificity Validation

- Preparation: Prepare a "spiked" sample containing 1 mg/mL of the product and 0.1% of potential impurities (Des-fluoro, Hydrolysis product).
- Method: UHPLC C18 Column, Gradient 5-95% ACN/Water + 0.1% Formic Acid.
- Detection: UV at 254 nm and MS (SIM mode).
- Analysis: Calculate Resolution () between the main peak and nearest impurity. confirms no analytical cross-reactivity.

References

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Sources

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